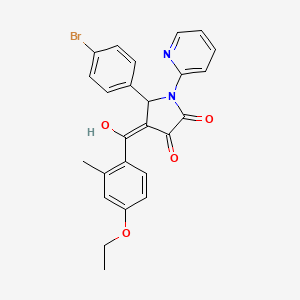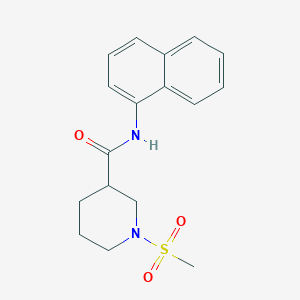![molecular formula C21H25NO4 B5326587 1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one, also known as MMN-220, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMN-220 is a small molecule that belongs to the class of compounds known as morpholines. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to changes in gene expression patterns that contribute to the anti-proliferative and anti-metastatic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and reduce the growth of tumors in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific genes and pathways that are affected by this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, additional studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one has been synthesized using various methods, including the reaction of 6-methoxy-2-naphthylamine with 4-morpholinecarboxaldehyde followed by the reaction of the resulting compound with 4-methyl-1-oxopentan-2-one. Another method of synthesis involves the reaction of 2-(6-methoxy-2-naphthyl)morpholine with 4-methyl-1-oxopentan-2-one. These methods yield this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-4-methylpentane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)10-19(23)21(24)22-8-9-26-20(13-22)17-5-4-16-12-18(25-3)7-6-15(16)11-17/h4-7,11-12,14,20H,8-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUSAZLSZSCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol](/img/structure/B5326560.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)
![N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride](/img/structure/B5326573.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)